molecular formula C39H43N3O11S B1215021 Ecteinascidin 743

Ecteinascidin 743

Cat. No.: B1215021
M. Wt: 761.8 g/mol
InChI Key: PKVRCIRHQMSYJX-XHKCZRNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecteinascidin 743 (ET-743), also known as Trabectedin, is a potent tetrahydroisoquinoline alkaloid originally isolated from the marine tunicate Ecteinascidia turbinata . This compound is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound exhibits a unique and multi-faceted mechanism of action that distinguishes it from other DNA-interacting agents. It binds the minor groove of DNA, forming covalent adducts at the N2 position of guanine in a sequence-specific manner, which leads to a bending of the DNA helix toward the major groove . A principal mechanism of ET-743 is its ability to interfere with activated transcription, effectively inhibiting the induction of key genes such as the multidrug resistance 1 (MDR1) gene by targeting transcription factors like NF-Y and their coactivators . Furthermore, its cytotoxic activity is dependent on a functional transcription-coupled nucleotide excision repair (TC-NER) pathway, as ET-743 adducts are inefficiently repaired, leading to the generation of lethal DNA strand breaks . In vitro, ET-743 demonstrates significant cytotoxic activity at nanomolar to sub-nanomolar concentrations against a broad panel of human tumor cell lines, including models of soft tissue sarcoma, breast, ovarian, non-small cell lung, and colon carcinomas . Cell cycle analysis reveals that treatment with ET-743 causes a delay in S-phase progression and an accumulation of cells in the G2/M phase . Notably, its cytotoxicity is p53-independent and shows enhanced potency in G1-synchronized cells . Research also indicates that ET-743 can exhibit moderate radiosensitizing properties in certain cell lines, potentially related to the drug-induced G2/M block . This combination of DNA binding, transcription-targeted activity, and repair pathway interference makes this compound a highly valuable compound for investigating novel cancer therapeutics and overcoming drug resistance.

Properties

Molecular Formula

C39H43N3O11S

Molecular Weight

761.8 g/mol

IUPAC Name

[(1S,12S,26S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22?,23?,29?,30?,36-,37-,39-/m0/s1

InChI Key

PKVRCIRHQMSYJX-XHKCZRNKSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C(C3C4[C@@H]5C6=C(C(=C7C(=C6C(N4[C@H](C(C2)N3C)O)COC(=O)[C@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

ecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis

Origin of Product

United States

Chemical Reactions Analysis

Biosynthetic Pathways

Et-743 is biosynthesized through enzymatic assembly of tyrosine-derived precursors:

StepReactionEnzyme/ConditionsProduct
1Tyrosine dimerizationNon-ribosomal peptide synthetase (NRPS)Bis-THIQ intermediate
2Reductive releaseEtuF3 (penicillin acylase homolog)Aldehyde 22
3HydroxylationEtuO (FAD-dependent monooxygenase)Pentacyclic core 23
4Methylation & transaminationUnknown enzymesEt-597 (26 ) → Et-594 (28 )
Final steps involve condensation with 3-hydroxy-4-methoxytyrosine and Pictet-Spengler cyclization to form Et-743 .

Pictet–Spengler Cyclization

  • Parikh–Doering oxidation : Converts alcohols to aldehydes with chemoselectivity .

DNA Alkylation and Adduct Formation

Et-743 alkylates guanine-N2 in DNA’s minor groove, forming sequence-selective adducts .

Adduct Stability by Sequence

DNA SequenceAdduct Half-LifeStability Factor
5′-AGT-3′>24 hHigh (optimal H-bonding)
5′-CGG-3′<1 hLow (poor HB4 alignment)

Hydrogen-Bonding Network

  • HB1–HB4 : Stabilize adducts via interactions with adenine (opposite strand) and water molecules .

  • Dynamic simulations : Show carbinolamine positioning over guanine (Figure 2b) .

Stability and Degradation Reactions

  • Reversible alkylation : Adducts dissociate at non-optimal sequences (e.g., 5′-CGG-3′) with t₁/₂ <1 h .

  • pH-dependent hydrolysis : Carbinolamine → iminium ion at acidic pH (e.g., tumor microenvironment) .

Comparative Synthetic Routes

MethodKey StepsTotal StepsYield (%)
Biosynthesis Enzymatic dimerization, hydroxylation20+N/A
l-Glutamic acid route Heck reaction, oxidative cleavage2112–15
Cascade Heck Intramolecular Heck, oxidative cleavage1818–22

Comparison with Similar Compounds

Phthalascidin

  • Structural Similarities: Both ET-743 and Phthalascidin belong to the tetrahydroisoquinoline class and share DNA minor groove-binding properties .
  • Mechanistic Differences: While ET-743 selectively inhibits NF-Y-mediated transcription of MDR1 (multidrug resistance gene), Phthalascidin’s precise targets are less defined.
  • Clinical Relevance : Phthalascidin remains under preclinical investigation, whereas ET-743 has advanced to clinical use .

Ecteinascidin 770

  • Structural Differences : Ecteinascidin 770 replaces the hydroxyl group at C-21 with a nitrile group .
  • Bioactivity : While ET-743 is optimized for anticancer activity, Ecteinascidin 770 shows potent antitubercular effects (MIC90 = 0.13 µM against Mtb H37Ra) but lower cytotoxicity in cancer models .
  • Synthesis: Both compounds are semi-synthesized from cyanosafracin B, but ET-743’s hydroxyl group enhances DNA-binding efficiency, critical for its antitumor efficacy .

Lurbinectedin and Zalypsis

  • Lurbinectedin: A synthetic analog of ET-743, it shares DNA minor groove binding but exhibits distinct transcriptional inhibition profiles. Lurbinectedin targets RNA polymerase II and shows efficacy in small-cell lung cancer, whereas ET-743’s primary focus is sarcomas .
  • Zalypsis: Another tetrahydroisoquinoline, Zalypsis alkylates DNA more aggressively, causing irreversible crosslinks. Unlike ET-743, it lacks significant anti-inflammatory or macrophage-modulating effects .
  • Clinical Data : ET-743 has broader regulatory approval, while Zalypsis remains in trials for hematologic malignancies .

Saframycins

  • Structural Similarities : Saframycins (e.g., saframycin A) share a safracin core with ET-743 but lack the complex pentacyclic framework .
  • Mechanistic Overlap : Both bind DNA and inhibit transcription, but Saframycins primarily cause DNA strand breaks via reactive oxygen species, unlike ET-743’s transcription-targeted adducts .
  • Production : Saframycins are bacterial metabolites, whereas ET-743 relies on semi-synthesis from Pseudomonas fluorescens-derived precursors .

Other Tetrahydroisoquinoline Alkaloids

  • Renieramycins and Jorumycin : These compounds exhibit DNA intercalation but lack ET-743’s covalent adduct formation. Jorumycin shows broader antimicrobial activity but weaker anticancer potency .
  • Quinocarcin: Targets topoisomerases rather than transcription factors, highlighting ET-743’s unique mechanism .

Comparative Data Table

Compound Structural Features Mechanism of Action Key Clinical Targets IC50 / MIC90 Unique Properties
ET-743 3 tetrahydroisoquinoline subunits, hydroxyl at C-21 DNA minor groove adducts, NF-Y/Sp1 inhibition Sarcoma, ovarian cancer 0.1–1 ng/mL (cancer) Anti-inflammatory, macrophage activation
Ecteinascidin 770 Nitrile at C-21 DNA binding, antitubercular Mtb H37Ra 0.13 µM (TB) Lower cytotoxicity in cancer models
Lurbinectedin Synthetic ET-743 analog RNA polymerase II inhibition Small-cell lung cancer N/A No macrophage modulation
Zalypsis DNA crosslinker DNA alkylation, strand breaks Hematologic cancers (trials) N/A Irreversible DNA damage
Saframycin A Safracin core, bacterial origin ROS-mediated DNA damage Preclinical N/A Bacterial production

Preparation Methods

Linear Synthesis Approaches

The earliest total synthesis of ET-743, pioneered by Corey et al. in 1996, employed a linear 21-step sequence starting from sesamol (XVI). This method achieved a 1.5% overall yield but faced challenges due to hazardous reagents and costly steps. The synthesis relied on asymmetric hydrogenation using ruthenium-based chiral ligands, which contributed to high production costs. Additionally, the Curtius rearrangement step required explosive azides, posing significant safety risks. Despite these limitations, Corey’s work established the foundational strategy for constructing ET-743’s pentacyclic core.

A modified linear approach described in CN108084146B replaced asymmetric hydrogenation with chiral phase transfer catalysis (PTC), reducing reliance on noble metals. By utilizing hydroxyacetaldehyde protected with ethanol instead of methanol, this method lowered raw material costs and improved operational safety. The revised pathway achieved comparable yields while eliminating explosive intermediates, highlighting the trade-offs between linear complexity and practical scalability.

Convergent Synthesis Methodologies

Convergent strategies emerged as alternatives to linear synthesis, offering improved efficiency. A 23-step convergent route from five building blocks achieved a 3% overall yield, leveraging l-3-hydroxy-4-methoxy-5-methyl phenylalanol as a key starting material. This method’s modular design allowed parallel synthesis of fragments, reducing cumulative step counts and enabling late-stage diversification of intermediates.

Another convergent approach, detailed in WO2007087220A2, utilized a vinylogous Pictet-Spengler cyclization to assemble the pentacyclic core. The synthesis featured stereospecific epoxidation and regioselective reduction sequences, critical for establishing ET-743’s stereochemistry. Dimethyldioxirane (DMDO) and sodium cyanoborohydride (NaCNBH3) were employed for epoxide formation and reduction, respectively, achieving 75% efficiency in key steps.

Key Intermediate Synthesis and Functionalization

Chiral Intermediate Production

The synthesis of chiral intermediates remains a bottleneck in ET-743 production. Corey’s method required asymmetric hydrogenation of intermediate XV using ruthenium catalysts, which imposed high costs and limited scalability. In contrast, CN108084146B introduced a chiral phase transfer catalyst (XII) to convert compound X into chiral intermediate IX, achieving enantiomeric excess (ee) >98% under mild conditions. This innovation reduced dependence on expensive transition metals and enabled gram-scale production.

Pentacyclic Core Assembly

Constructing ET-743’s pentacyclic structure demands precise control over regiochemistry and stereochemistry. A novel Heck reaction between a diazonium salt and an enamide, followed by oxidative cleavage and intramolecular ortho-substitution, provided a concise route to the B-ring. This sequence, starting from l-glutamic acid, avoided protecting group manipulations and achieved 15% yield over five steps.

Catalytic Methods and Reaction Optimization

Phase Transfer Catalysis

The adoption of chiral PTCs marked a paradigm shift in ET-743 synthesis. By facilitating enantioselective alkylation under biphasic conditions, PTCs eliminated the need for cryogenic temperatures and high-pressure hydrogenation. For instance, catalyst XII enabled the conversion of compound X to IX with 92% yield and >99% ee, surpassing traditional hydrogenation methods.

Lewis Acid-Mediated Cyclization

Lewis acids, such as boron trifluoride etherate, proved critical for acetal deprotection and intramolecular cyclization. In CN108084146B, BF3·OEt2 promoted cyclization of intermediate IV to II with 85% efficiency, outperforming protic acids that caused side reactions. This step’s scalability was further enhanced by using ethanol as a solvent, reducing environmental and economic costs.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Innovations Limitations
Corey (1996)211.5%First total synthesis; established pentacyclic frameworkHazardous azides; expensive Ru catalysts
Convergent (2007)233%Modular building blocks; late-stage diversificationComplex purification steps
Chiral PTC (2018)182.8%Phase transfer catalysis; ethanol-protected intermediatesRequires optimized workup procedures
l-Glutamic Acid Route154.2%Stereoselective Heck reaction; no protecting groupsLimited substrate scope

Scalability and Industrial Production Considerations

Raw Material Accessibility

Early methods relied on 2,2-dimethoxyethanol, a costly and low-boiling solvent. Substituting ethanol-protected hydroxyacetaldehyde reduced raw material costs by 40% and simplified storage. Similarly, sourcing l-glutamic acid as a chiral pool material lowered expenses compared to enantioselective catalysis .

Q & A

Q. What is the mechanism of action of Ecteinascidin 743, and how can its DNA-binding specificity be experimentally validated?

this compound selectively alkylates guanine residues at the N2 position in the DNA minor groove, inducing a structural bend toward the major groove . To validate this, researchers employ techniques such as:

  • NMR spectroscopy to model DNA-adduct formation .
  • X-ray crystallography to resolve the spatial orientation of the adduct (e.g., as demonstrated in Guan et al., 1993) .
  • Electrophoretic mobility shift assays (EMSAs) to assess DNA distortion .

Q. How is this compound synthesized, and what are the challenges in scaling up its production for preclinical studies?

The compound is derived semi-synthetically from safracin B, a bacterial fermentation product, to overcome supply limitations from its natural source (Ecteinascidia turbinata) . Key challenges include:

  • Multi-step synthesis : Requires 20+ steps for full synthesis (Corey et al., 1996), with low yields (~1–5%) .
  • Stereochemical control : Precise management of tetrahydroisoquinoline ring formation to ensure bioactivity .
  • Purification : High-performance liquid chromatography (HPLC) is critical to isolate enantiomerically pure batches .

Q. What pharmacokinetic properties of this compound are critical for designing in vivo efficacy studies?

Key parameters include:

  • Plasma clearance : Slow, with a terminal half-life of ~40–60 hours in humans .
  • Tissue distribution : High affinity for nucleated cells due to DNA binding .
  • Metabolism : Primarily hepatic, mediated by CYP3A4, with gender-dependent toxicity observed in preclinical models . Experimental protocols should incorporate species-specific metabolic profiling and toxicity monitoring in liver tissues .

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what assays confirm this activity?

Unlike traditional chemotherapeutics, this compound remains effective in P-glycoprotein (MDR1)-overexpressing cells . Confirmatory assays include:

  • Cytotoxicity assays comparing IC50 values in MDR1-transfected vs. parental cell lines .
  • Transcriptional profiling to identify downstream targets (e.g., RNA polymerase II inhibition) .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported toxicity profiles across preclinical models?

Discrepancies in hepatotoxicity (e.g., gender-specific effects in mice) require:

  • Comparative metabolomics : Analyze species-specific CYP450 isoform activity .
  • Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile efficacy-toxicity trade-offs .
  • Tissue-specific biomarker panels : Monitor oxidative stress markers (e.g., glutathione depletion) in liver biopsies .

Q. How can the synthetic yield of this compound be improved without compromising stereochemical integrity?

Recent advances include:

  • Enzymatic catalysis : Leveraging Pictet-Spenglerases to streamline tetrahydroisoquinoline core synthesis .
  • Modular synthesis : Chen et al. (2006) achieved a 15% yield via fragment coupling .
  • Process intensification : Microfluidic reactors to enhance reaction control in critical steps (e.g., bis-alkylation) .

Q. What methodologies resolve ambiguities in this compound’s molecular weight and structural characterization?

Initial mischaracterization (mass spec peak at m/z 743 vs. true molecular weight 761.84) was resolved via:

  • High-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C39H43N3O11S) .
  • Isotopic labeling : Track hydroxyl group rearrangements under acidic conditions .

Q. How do researchers validate this compound’s transcriptional targeting mechanism in heterogeneous tumor models?

Advanced approaches include:

  • Single-cell RNA sequencing to map transcriptional arrest in treated vs. untreated tumor subpopulations .
  • Chromatin immunoprecipitation (ChIP) to assess RNA polymerase II occupancy at promoter regions .
  • Patient-derived xenografts (PDXs) to evaluate efficacy in genomically diverse sarcomas .

Q. What experimental designs mitigate batch-to-batch variability in this compound’s bioactivity during preclinical testing?

Standardization protocols involve:

  • Quality control (QC) assays : Purity (>98% by HPLC), enantiomeric excess (>99%), and endotoxin testing .
  • Reference standards : Use of NCI-supplied batches for cross-study comparability .
  • Stability studies : Monitor degradation under varying pH/temperature conditions .

Q. How can computational modeling enhance the optimization of this compound’s dosing schedules in clinical trials?

Pharmacometric tools such as:

  • Population PK models to account for interpatient variability in drug clearance .
  • Mechanistic toxicity models integrating hepatic CYP3A4 activity and bilirubin levels .
  • Bayesian adaptive trials to dynamically adjust dosing based on real-time biomarker data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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